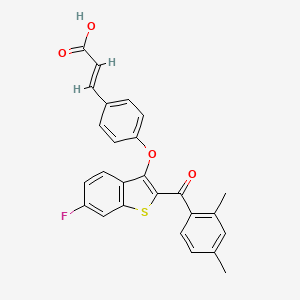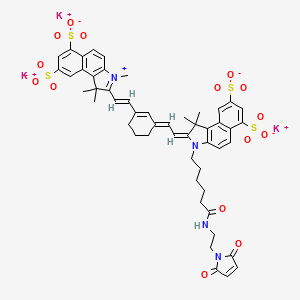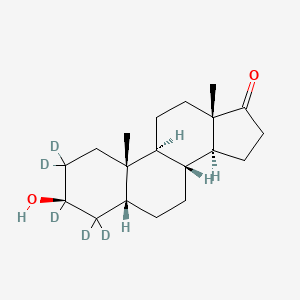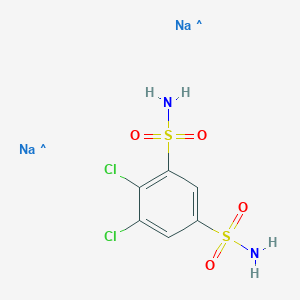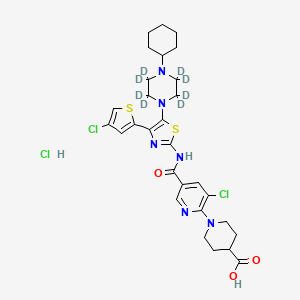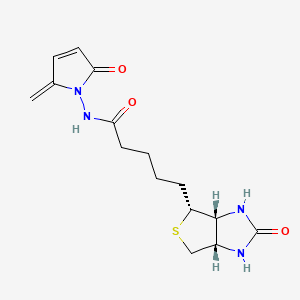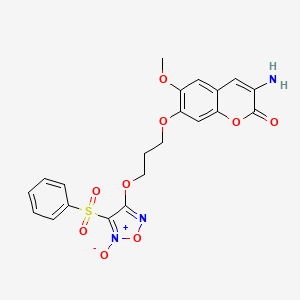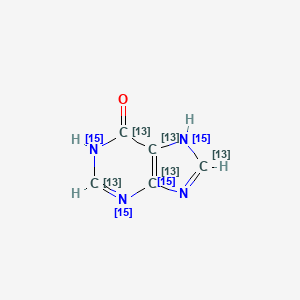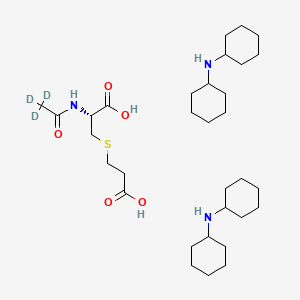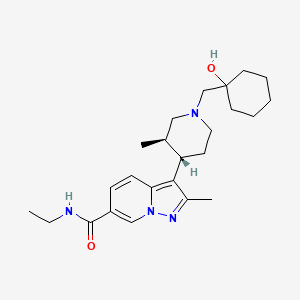
Yeats4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yeats4-IN-1 is a potent and selective binder of the YEATS domain-containing protein 4 (YEATS4). This compound is known for its ability to bind to the lysine acetylation (KAc) recognition site of the YEATS structural domain with a high affinity, making it a valuable tool in epigenetic research .
Preparation Methods
The synthesis of Yeats4-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups to enhance binding affinity and selectivity.
Step 3: Final coupling reaction to form this compound, followed by purification and characterization.
Chemical Reactions Analysis
Yeats4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the binding affinity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Yeats4-IN-1 has several scientific research applications, including:
Epigenetic Research: It is used to study the role of YEATS4 in chromatin remodeling and gene expression regulation.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting YEATS4, aiming to treat cancers and other diseases associated with dysregulated gene expression.
Mechanism of Action
Yeats4-IN-1 exerts its effects by binding to the KAc recognition site of the YEATS4 domain. This binding interferes with the normal function of YEATS4 in chromatin remodeling and gene expression regulation. The compound’s interaction with YEATS4 can inhibit the protein’s ability to promote DNA repair and cell proliferation, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Yeats4-IN-1 is unique due to its high affinity and selectivity for the YEATS4 domain. Similar compounds include:
GAS41 Inhibitors: These compounds also target the YEATS domain but may have different binding affinities and selectivities.
ENL and AF9 Inhibitors: These inhibitors target other YEATS domain-containing proteins and are used in similar research applications.
This compound stands out for its specificity and potency, making it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C24H36N4O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-ethyl-3-[(3R,4S)-1-[(1-hydroxycyclohexyl)methyl]-3-methylpiperidin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C24H36N4O2/c1-4-25-23(29)19-8-9-21-22(18(3)26-28(21)15-19)20-10-13-27(14-17(20)2)16-24(30)11-6-5-7-12-24/h8-9,15,17,20,30H,4-7,10-14,16H2,1-3H3,(H,25,29)/t17-,20-/m0/s1 |
InChI Key |
MJLJMNMVTQVARE-PXNSSMCTSA-N |
Isomeric SMILES |
CCNC(=O)C1=CN2C(=C(C(=N2)C)[C@H]3CCN(C[C@@H]3C)CC4(CCCCC4)O)C=C1 |
Canonical SMILES |
CCNC(=O)C1=CN2C(=C(C(=N2)C)C3CCN(CC3C)CC4(CCCCC4)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



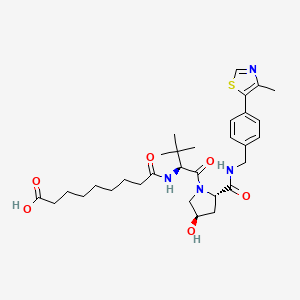

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
